molecular formula C22H30O2 B15290735 Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- CAS No. 2257421-80-8

Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-

Cat. No.: B15290735
CAS No.: 2257421-80-8
M. Wt: 326.5 g/mol
InChI Key: JJEGUVZRFNHEHU-GFJXEVPCSA-N
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Description

Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- is a steroidal compound characterized by a pregnane backbone (21 carbons) with a 4,20-diene system, a 3-oxo (keto) group at position C3, and a carboxaldehyde moiety at position C20. This structure confers unique chemical reactivity and biological activity, particularly in metabolic pathways and steroid hormone biosynthesis. The compound is synthesized via enzymatic modifications of steroidal precursors, such as stigmasta-4,22-diene-3-one, followed by thioesterification with Coenzyme A (CoA) in bacterial systems like Mycobacterium .

Properties

CAS No.

2257421-80-8

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]prop-2-enal

InChI

InChI=1S/C22H30O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-13,17-20H,1,4-11H2,2-3H3/t17-,18+,19-,20-,21-,22+/m0/s1

InChI Key

JJEGUVZRFNHEHU-GFJXEVPCSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=C)C=O)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2C(=C)C=O)CCC4=CC(=O)CCC34C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted steroidal derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Steroid Metabolism
Compound Key Structural Features Biological Role Synthesis/Origin
3-Oxo-4-pregnene-20-carboxyl CoA (3-OPC-CoA) Pregnene backbone (single double bond at C4), 3-oxo group, C20 carboxyl-CoA conjugate Intermediate in cholesterol degradation by Mycobacterium; substrate for hydratases Synthesized enzymatically from 3-OPC using CoA synthetases (e.g., CasI)
Cholest-4-en-3-one Cholestane backbone (27 carbons), 4-en-3-one structure Anti-obesity agent; suppresses weight gain and serum lipids in mice Intestinal metabolite of cholesterol; derivatives synthesized for pharmacological studies
Tetrahydrogestrinone 18a-homo-19-nor-pregnatriene with 3-oxo and 17α-hydroxy groups Prohibited anabolic agent; mimics testosterone Synthetic derivative; banned in sports due to performance-enhancing effects

Key Differences :

  • Backbone Variations: Pregna-4,20-diene-20-carboxaldehyde has a 21-carbon pregnane skeleton, while cholest-4-en-3-one (27 carbons) and tetrahydrogestrinone (modified 18a-homo structure) differ in ring size and substitutions.
  • Functional Groups: The C20 carboxaldehyde in the target compound contrasts with C20 carboxyl-CoA (3-OPC-CoA) or hydroxyl groups (tetrahydrogestrinone), affecting solubility and enzyme interactions .
  • Biological Context: Unlike 3-OPC-CoA’s role in microbial cholesterol catabolism , cholest-4-en-3-one derivatives act on mammalian lipid metabolism , and tetrahydrogestrinone is pharmacologically manipulated for anabolic effects .
3-Oxo Derivatives in Lipid and Bile Acid Metabolism
Compound Key Features Activity
3-Oxo-3-oxo-acyl CoA (e.g., β-ketovaleryl-CoA) 3-Oxo acyl-CoA thioester Intermediate in fatty acid β-oxidation; highly acidic (pKa < 2)
3-Oxo-alloLCA (3-oxo allo lithocholic acid) Bile acid with 3-oxo and allo (5α-H) configuration Bactericidal; reduces C. difficile colonization in gut microbiota

Key Differences :

  • Chemical Class : Pregna-4,20-diene-20-carboxaldehyde is a steroid, whereas 3-oxo-acyl CoAs are fatty acid derivatives.
  • Mechanism : Bile acids like 3-oxo-alloLCA disrupt bacterial membranes , while the target compound’s aldehyde group may interact with microbial enzymes via nucleophilic attacks .
Regulatory and Pharmacological Analogues
Compound Regulatory Status Key Use/Risk
Trenbolone Prohibited in sports (WADA) Anabolic agent; promotes muscle growth
20α-Hydroxy-9β,10α-pregna-4,6-dien-3-one Experimental metabolite of dehydrogesterone Studied for hormonal activity; detected via mass spectrometry

Key Differences :

  • Substituents : Trenbolone’s estr-4,9,11-trien-3-one structure lacks the C20 carboxaldehyde but shares 3-oxo and conjugated dienes, enhancing androgen receptor binding .
  • Analytical Detection : Metabolites like 20α-hydroxy-9β,10α-pregna-4,6-dien-3-one require specialized methods (e.g., SIM mass spectrometry) due to structural complexity .

Biological Activity

Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-, is a steroid compound belonging to the pregnane family, characterized by a carboxaldehyde group at the 20-position and a ketone at the 3-position. Its molecular formula is C22H30O2C_{22}H_{30}O_2, and it has garnered interest in medicinal chemistry due to its potential biological activities.

Anti-inflammatory Effects

Research indicates that pregnane derivatives, including Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-, exhibit anti-inflammatory properties . These compounds have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. For instance, studies suggest that similar compounds can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation-related symptoms .

Cytotoxicity and Antimicrobial Activity

Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-, has been linked to cytotoxic effects against various cancer cell lines. A comparative analysis revealed that certain pregnane derivatives demonstrated cytotoxicity with IC50 values in the micromolar range against human hepatoma cell lines . This suggests a potential role in cancer therapy.

Additionally, some pregnane derivatives have exhibited antimicrobial activity , indicating that Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-, may possess similar properties. The structural features of this compound could influence its interaction with microbial membranes or metabolic pathways .

The biological mechanisms underlying the activity of Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-, are still under investigation. However, it is hypothesized that its structural characteristics allow for interactions with specific receptors or enzymes involved in metabolic processes. This interaction may lead to alterations in cell signaling pathways that govern inflammation and cell proliferation .

Synthesis and Derivatives

The synthesis of Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-, has been explored through various chemical methods aimed at enhancing its biological activity. The modification of its structure can lead to derivatives with improved pharmacological properties .

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of several pregnane derivatives on human cancer cell lines. Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-, was noted for its significant cytotoxicity with an IC50 value comparable to other known anticancer agents .
  • Anti-inflammatory Activity : In vitro studies demonstrated that Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-, reduced the levels of inflammatory markers in cultured macrophages. This suggests its potential use as an anti-inflammatory agent .

Comparative Analysis with Other Steroids

Compound NameStructural FeaturesUnique Aspects
Pregnane (general)Basic steroid structurePrecursor for many derivatives
Progesterone21-carbon structure with a ketoneKnown for its role in reproductive health
Testosterone19-carbon structure with an additional methyl groupKey androgenic hormone
CortisolContains hydroxyl groups at specific positionsMajor glucocorticoid involved in stress response

Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-'s unique positioning of functional groups distinguishes it from these compounds while retaining core steroid characteristics. This positioning may influence its biological activity and potential therapeutic applications .

Q & A

Q. What are the standard analytical methods for determining the purity and structural integrity of Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-?

Methodological Answer: Purity analysis typically employs high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, as demonstrated for structurally related 3-oxo steroids like Drospirenone . Titrimetric methods using non-aqueous solvents (e.g., glacial acetic acid) are also applicable for quantifying the compound’s carboxyl and ketone functional groups . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, to resolve characteristic signals for the 3-oxo and carboxaldehyde groups. Mass spectrometry (MS) with electrospray ionization (ESI) is critical for verifying molecular weight and fragmentation patterns .

Q. What synthetic pathways are commonly used to prepare Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-?

Methodological Answer: Synthesis often begins with functionalization of a pregnane backbone. Key steps include:

  • Oxidation at C3 : Use Jones reagent (CrO3_3/H2_2SO4_4) or pyridinium chlorochromate (PCC) to introduce the 3-oxo group .
  • C20 Carboxaldehyde Formation : Selective oxidation of a C20 methyl group via ozonolysis or Oppenauer oxidation under controlled pH (7–8) to avoid over-oxidation .
  • Diene Formation : Dehydrogenation at C4–C5 using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or selenium dioxide .
    Reaction conditions (temperature: 25–40°C; solvent: dichloromethane or tetrahydrofuran) must be tightly controlled to prevent side reactions .

Q. How is the compound characterized for stereochemical and regiochemical fidelity?

Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemistry, particularly for complex derivatives like 21-(3-carboxy-1-oxopropoxy)-9-fluoro analogs . Circular dichroism (CD) spectroscopy can confirm chiral centers (e.g., C20 configuration). For regiochemical analysis, 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY NMR experiments identify spatial correlations between protons at C4, C5, and C20 .

Advanced Research Questions

Q. How do structural modifications at C20 or C21 influence the compound’s bioactivity?

Methodological Answer: Modifications such as esterification (e.g., 21-acetate derivatives) or conjugation with Coenzyme A (e.g., 3-oxo-4-pregnene-20-carboxyl-CoA) alter pharmacokinetics and target binding. For example:

  • C20 Carboxaldehyde : Enhances electrophilic reactivity, enabling covalent binding to nucleophilic residues in enzymes .
  • C21 Succinate Esterification : Improves solubility for in vivo studies, as seen in dexamethasone analogs .
    Structure-activity relationship (SAR) studies require comparative biochemical assays (e.g., enzyme inhibition IC50_{50}) and molecular docking using software like AutoDock to predict binding affinities .

Q. What impurities are commonly observed during synthesis, and how are they resolved?

Methodological Answer: Key impurities include:

  • Δ1^1-Isomers : Formed during dehydrogenation; resolved via reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
  • Over-Oxidation Products : E.g., 3-oxo-20-carboxylic acid derivatives; mitigated by optimizing reaction time and oxidant stoichiometry .
  • Steroidal Epoxides : Generated under acidic conditions; identified via LC-MS/MS and purified using silica gel chromatography .

Q. How can conflicting bioactivity data from different studies be systematically addressed?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, co-solvents). To reconcile

  • Standardize Assays : Use validated protocols (e.g., fixed enzyme concentrations, consistent incubation times) .
  • Statistical Meta-Analysis : Apply tools like PRISMA guidelines to aggregate data from multiple studies. For example, PERMANOVA and ANOSIM (as in ) can evaluate significant differences in bioactivity across experimental setups .
  • Control for Solvent Effects : Replace dimethyl sulfoxide (DMSO) with alternatives like ethanol if solvent-induced denaturation is suspected .

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